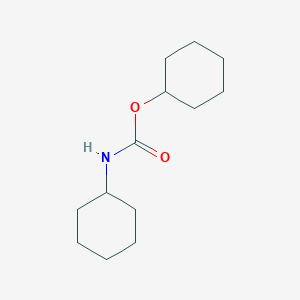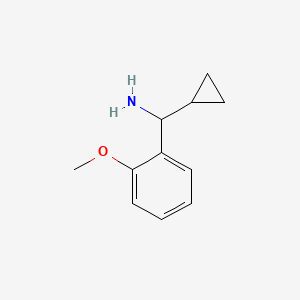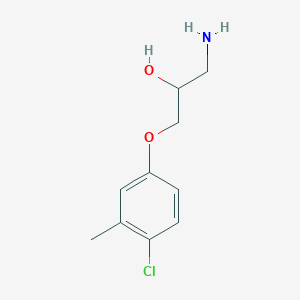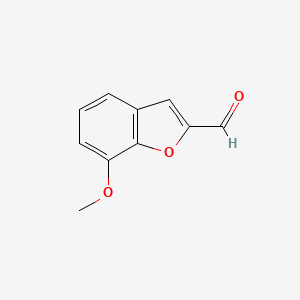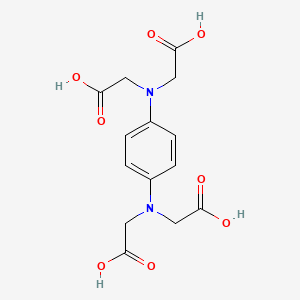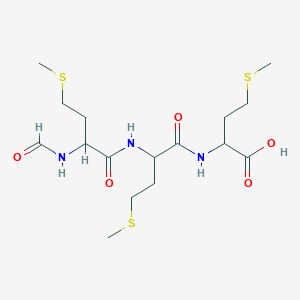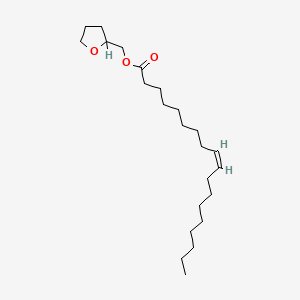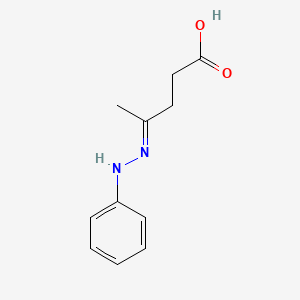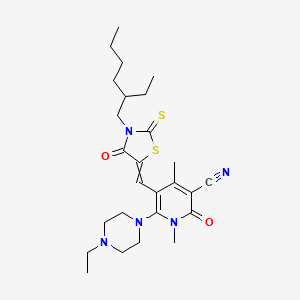
Sodium 3-oxo-3-phenylpropanoate
Descripción general
Descripción
Sodium 3-oxo-3-phenylpropanoate, also known as sodium phenylpropionate, is an organic compound with the chemical formula C9H9NaO2. It is a white, crystalline solid with a faint odor of benzaldehyde. Sodium phenylpropionate is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Oxidation and Epoxidation in Organic Synthesis
Sodium 3-oxo-3-phenylpropanoate has been used in the one-pot preparation of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes from methyl 3-hydroxy-2-methylenealkanoates or 3-aryl-3-hydroxy-2-methylenepropanenitriles. This reaction, involving sodium hypochlorite, leads to the oxidation of the alcohol function and epoxidation of the methylene group, yielding 2,2-disubstituted oxiranes in good yield (Foucaud & Rouillé, 1990).
Crystal Structure Analysis
Sodium 4-chloro-(E)-3phenylpropenoate monohydrate has been studied for its crystal structure. It exhibits layered structures consisting of hydrophilic sheets of coordinated cations sandwiching bilayers of organic anions, held together by van der Waals and hydrogen-bonding interactions (Kariuki et al., 1994).
Catalytic Applications
This compound has been used in a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This method has been noted for its efficiency, simplicity, and green chemistry aspects, leading to high yields and shorter reaction times (Kiyani & Ghorbani, 2015).
Organic Electronics
In the field of organic electronics, sodium bicarbonate, a related sodium compound, has been found to be an effective n-dopant in organic electronics. It has been used to enhance the performance of solution-processed phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating a significant improvement in power efficiency (Earmme & Jenekhe, 2013).
Inhibitor in Corrosion
Sodium 2-Oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate has been explored as a green corrosion inhibitor for mild steel in acidic media. This compound showed promising results in increasing the inhibition efficiency with increased concentration and has been studied using various analytical techniques to confirm its protective effects (Karthik & Sundaravadivelu, 2019).
Propiedades
IUPAC Name |
sodium;3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIURBGZRQXFQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



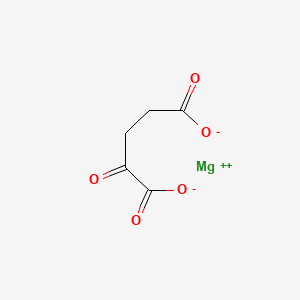


![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
